Patuletin
Overview
Description
Synthesis Analysis
Patuletin has been found in a variety of plants used in traditional folk medicine2. In one study, patuletin and its mannose-conjugated chitosan nano-carriers were analyzed for their anti-arthritic effects2. Another study investigated the preparation of patuletin-encapsulated chitosan nanoparticles (PT-CS-NPs) using the ionic gelation method4.Molecular Structure Analysis
Patuletin has a molecular formula of C16H12O85. It has a large structural similarity with F86, the ligand of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)6.
Chemical Reactions Analysis
Patuletin has been studied for its effects on the modulation of matrix metalloproteinases-2 and -9 in the collagen-induced arthritis rat model2. It has also been investigated for its potential as a virulence and LasR inhibitor against Pseudomonas aeruginosa7.
Physical And Chemical Properties Analysis
Patuletin has an average mass of 332.262 Da and a mono-isotopic mass of 332.053223 Da5. It also presented a good aqueous solubility as well as moderate intestinal absorption levels6.
Scientific Research Applications
Antimelanogenic Activity : Patuletin isolated from Inula japonica flowers showed significant antimelanogenic effects in B16F10 melanoma cells and zebrafish embryos. It dose-dependently reduced melanogenesis and L-DOPA oxidation in cells and decreased melanin pigmentation in embryos (Lee & Kim, 2021).
Antioxidant and Radical Scavenging Activities : Patuletin from Urtica urens showed anti-inflammatory and antimicrobial activities. It also has antioxidant activity and free radical scavenging effects, particularly in rats treated with aflatoxin B1, indicating potential for protecting against aflatoxicosis (ABDEL-WAHHAB et al., 2005).
Molecular Recognition and Green Synthesis : Patuletin was used to synthesize gold nanoparticles, which were highly fluorescent and showed potential as chemical sensors (Ateeq et al., 2015).
Antiproliferative, Necrotic, and Apoptotic Activity in Cancer : Research on patuletin and quercetagetin extracted from Tagetes species indicated their potential as anticancer agents, with patuletin showing enhanced potency due to a methoxyl group (Alvarado-Sansininea et al., 2018).
Preventive Potential Against COVID-19 : Computational studies revealed that patuletin, isolated from Tagetes patula, may have a preventive effect against COVID-19. It showed a significant structural similarity and binding potential with SARS-CoV-2 RNA-dependent RNA polymerase (Metwaly et al., 2022).
Anti-Inflammatory Efficacy : Patuletin and patulitrin isolated from Tagetes patula were found to inhibit acute inflammation in mice models, suggesting their potential use in anti-inflammatory treatments (Yasukawa & Kasahara, 2013).
Cytotoxic and Genotoxic Effects : Studies on Tagetes patula flower extracts indicated cytotoxic and genotoxic effects, which could be attributed to patuletin. This suggests potential application in cancer treatment, although further studies are required for clinical justification (Azhar et al., 2019).
Safety And Hazards
According to the Material Safety Data Sheet for Patuletin, it is advised not to breathe dust/fume/gas/mist/vapours/spray and not to get it in eyes, on skin, or on clothing89. In cytotoxicity assays, patuletin and its nano-carrier did not produce any changes in the cell morphology of the mouse embryonic fibroblast 3T3 cell line2.
Future Directions
Patuletin shows strong binding interaction with specific MMP-2 and MM-9 amino acid residues2. Thus, it is suggested as a safe and improved therapeutic intervention for rheumatoid arthritis treatment2. Its potential effect as a treatment for COVID-19 is also being examined6.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFIYIEXODVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199864 | |
Record name | Patuletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Patuletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Patuletin | |
CAS RN |
519-96-0 | |
Record name | Patuletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Patuletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Patuletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PATULETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BNM33N01N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Patuletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
262 - 264 °C | |
Record name | Patuletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.